

Introduction: Navigating the Landscape of a Niche Research Chemical

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Compound of Interest

Compound Name: *3-Fluoro-4-iodo-2-methoxybenzotrile*

Cat. No.: *B8662481*

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In the intricate world of drug discovery and materials science, substituted benzonitriles are invaluable scaffolds. The strategic placement of functional groups on the benzene ring can profoundly influence a molecule's physicochemical properties and biological activity. This guide focuses on a specific, yet sparsely documented compound: **3-Fluoro-4-iodo-2-methoxybenzotrile**. A comprehensive search for this molecule, including its Chemical Abstracts Service (CAS) number, reveals a significant lack of readily available public information. This suggests that it is either a novel or a particularly niche research chemical.

However, the absence of direct data presents an opportunity to apply fundamental principles of organic chemistry and draw informed conclusions from closely related, well-characterized analogs. This guide will, therefore, use the readily available data on structurally similar compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its probable physicochemical properties, propose a logical synthetic pathway, explore its potential applications based on the utility of its functional groups, and outline the necessary safety protocols for its handling.

Physicochemical Properties: An Extrapolation from Known Analogs

While specific experimental data for **3-Fluoro-4-iodo-2-methoxybenzotrile** is not available, we can predict its properties by examining its constituent parts and comparing it to known compounds. The table below summarizes the properties of some relevant analogs.

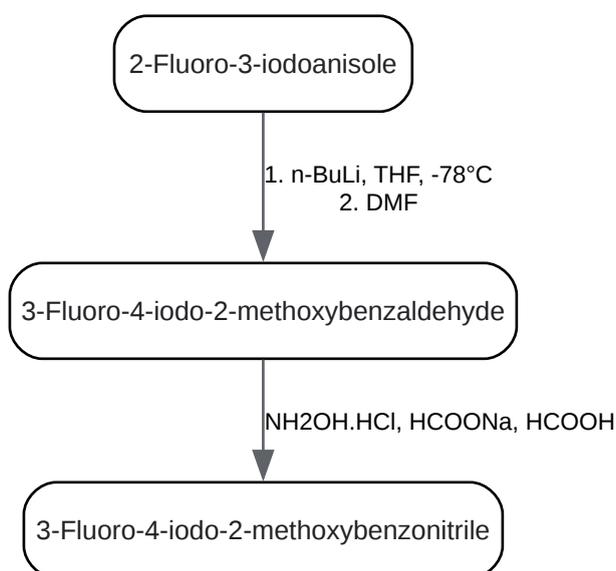
Property	3-Fluoro-4-methoxybenzo nitrile	4-Fluoro-3-methoxybenzo nitrile[1][2]	2-Fluoro-4-methoxybenzo nitrile[3]	Predicted for 3-Fluoro-4-iodo-2-methoxybenzo nitrile
CAS Number	331-62-4	243128-37-2	94610-82-9	Not Assigned
Molecular Formula	C ₈ H ₆ FNO	C ₈ H ₆ FNO	C ₈ H ₆ FNO	C ₈ H ₅ FINO
Molecular Weight	151.14 g/mol	151.14 g/mol	151.14 g/mol	~277.04 g/mol
Appearance	White to off-white solid	White to light yellow powder	Not specified	Likely a solid, possibly off-white to yellow
Melting Point	97-101 °C	108-111 °C	Not specified	Expected to be higher than analogs due to increased molecular weight and polarizability from iodine
Boiling Point	Not specified	96-98 °C	Not specified	Significantly higher than analogs
Solubility	Likely soluble in organic solvents	Soluble in organic solvents	Soluble in organic solvents	Expected to be soluble in common organic solvents like DCM, THF, and DMF

The introduction of an iodine atom at the 4-position is expected to significantly increase the molecular weight and polarizability of the molecule. This will likely result in a higher melting and boiling point compared to its non-iodinated counterparts. The overall solubility profile is expected to remain similar, with good solubility in a range of organic solvents.

Synthesis and Methodology: A Proposed Synthetic Pathway

A direct, documented synthesis for **3-Fluoro-4-iodo-2-methoxybenzonitrile** is not readily found in the literature. However, a plausible synthetic route can be devised based on established organic chemistry transformations, starting from a more common precursor. A logical approach would be the electrophilic iodination of a suitable substituted anisole, followed by the introduction of the nitrile group.

A potential synthetic workflow is outlined below:



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Caption: Proposed synthesis of **3-Fluoro-4-iodo-2-methoxybenzonitrile**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method and would require optimization in a laboratory setting.

Step 1: Synthesis of 3-Fluoro-4-iodo-2-methoxybenzaldehyde

- To a solution of 2-Fluoro-3-iodoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.

- Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 3-Fluoro-4-iodo-2-methoxybenzaldehyde.

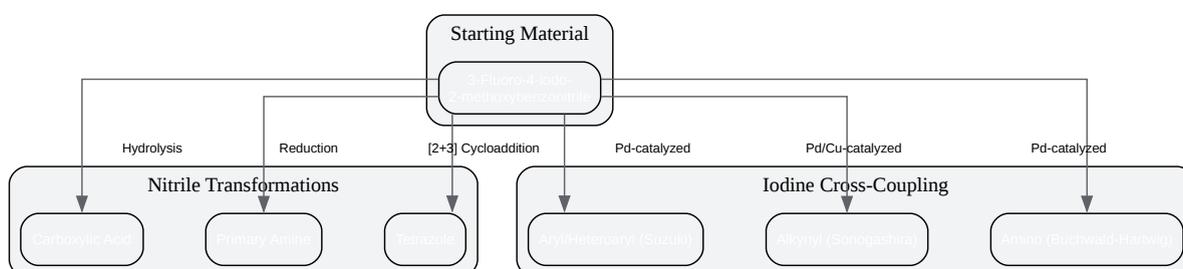
Step 2: Synthesis of **3-Fluoro-4-iodo-2-methoxybenzonitrile**

- To a solution of 3-Fluoro-4-iodo-2-methoxybenzaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.2 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
- Extract the product with dichloromethane (DCM), wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **3-Fluoro-4-iodo-2-methoxybenzonitrile**.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in **3-Fluoro-4-iodo-2-methoxybenzonitrile** makes it a versatile building block for further chemical synthesis.

- The Nitrile Group: This group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.
- The Iodine Atom: The carbon-iodine bond is a key site for cross-coupling reactions.[4] It can readily participate in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents. This is particularly valuable in the construction of complex molecular libraries for drug discovery.
- The Fluoro and Methoxy Groups: The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target.[4] The methoxy group can also influence the electronic properties of the aromatic ring and can be a site for ether cleavage to reveal a phenol if desired.



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Caption: Potential synthetic transformations of **3-Fluoro-4-iodo-2-methoxybenzonitrile**.

Applications in Research and Development

While specific applications of **3-Fluoro-4-iodo-2-methoxybenzonitrile** are not documented, the utility of fluorinated benzonitriles as intermediates is well-established, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical Development: Fluorinated aromatic compounds are prevalent in modern pharmaceuticals.[1] The fluorine atom can improve metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups. Benzonitrile-containing molecules are also common in drug candidates. Therefore, **3-Fluoro-4-iodo-2-methoxybenzonitrile** is a promising starting material for the synthesis of novel bioactive molecules. For example, similar fluorinated building blocks are used in the synthesis of kinase inhibitors for oncology and anti-inflammatory drugs.[4]

Materials Science: Benzonitrile derivatives are also utilized in the development of advanced materials. For instance, they can be incorporated into thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). The electronic properties of the molecule, which can be fine-tuned by the substituents, are crucial for these applications.

Safety and Handling

No specific safety data sheet (SDS) is available for **3-Fluoro-4-iodo-2-methoxybenzonitrile**. However, based on the hazard information for analogous compounds such as 3-Fluoro-4-methoxybenzonitrile and other halogenated benzonitriles, the following precautions should be taken.

Hazard Category	Recommendations
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled.[5] Avoid ingestion, skin contact, and inhalation of dust.
Skin Irritation	May cause skin irritation. Wear appropriate protective gloves.
Eye Irritation	May cause serious eye irritation. Wear safety glasses with side-shields or goggles.
Respiratory Irritation	May cause respiratory irritation. Work in a well-ventilated area or a fume hood.

General Handling Procedures:

- Always work in a well-ventilated chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Avoid creating dust.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Fluoro-4-iodo-2-methoxybenzotrile represents a potentially valuable yet under-explored building block in synthetic chemistry. While direct information is scarce, a thorough analysis of its structural components and related compounds allows for the construction of a robust technical guide. Its unique combination of a reactive nitrile group, a versatile iodine handle for cross-coupling, and the modulating effects of the fluoro and methoxy groups make it an attractive substrate for the synthesis of complex molecules in drug discovery and materials science. The proposed synthetic route provides a starting point for its preparation, and the outlined safety procedures, based on analogous compounds, ensure its responsible handling in a research setting. Further investigation into the synthesis and reactivity of this compound is warranted and could unlock new avenues for chemical innovation.

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